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Compound Name:
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phenylpropanamide

Cat. No.: B253263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(1-
adamantyl)-3-phenylpropanamide, a molecule of interest in medicinal chemistry due to the

unique properties conferred by the bulky adamantyl group. This document details the nuclear

magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental

protocols for their acquisition.

Spectroscopic Data
The structural confirmation of N-(1-adamantyl)-3-phenylpropanamide is achieved through a

combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables summarize the

key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for N-(1-adamantyl)-3-phenylpropanamide
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.30 - 7.15 m 5H Ar-H

5.25 s 1H NH

2.95 t, J = 7.5 Hz 2H Ph-CH₂

2.40 t, J = 7.5 Hz 2H CH₂-C=O

2.05 s (br) 3H
Adamantyl-CH

(bridgehead)

1.95 s (br) 6H
Adamantyl-CH₂

(methylene bridge)

1.65 s (br) 6H
Adamantyl-CH₂

(methylene bridge)

Table 2: ¹³C NMR Spectroscopic Data for N-(1-adamantyl)-3-phenylpropanamide
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Chemical Shift (δ) ppm Assignment

171.5 C=O

141.2 Ar-C (quaternary)

128.5 Ar-CH

128.3 Ar-CH

126.1 Ar-CH

51.5 Adamantyl-C (quaternary)

41.5 Adamantyl-CH₂

38.2 Ph-CH₂

36.3 Adamantyl-CH

31.8 CH₂-C=O

29.3 Adamantyl-CH₂

Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for N-(1-adamantyl)-3-phenylpropanamide

m/z Interpretation

297.21 [M]⁺ (Molecular Ion)

163.12 [M - C₁₀H₁₅N]⁺

135.12 [C₁₀H₁₅]⁺ (Adamantyl cation)

104.06 [C₈H₈]⁺ (Styrene radical cation)

91.05 [C₇H₇]⁺ (Tropylium cation)

Experimental Protocols
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The following protocols describe the synthesis and spectroscopic analysis of N-(1-
adamantyl)-3-phenylpropanamide.

Synthesis of N-(1-adamantyl)-3-phenylpropanamide
A solution of 3-phenylpropanoic acid (1.0 eq.) in thionyl chloride (2.0 eq.) is refluxed for 2

hours. The excess thionyl chloride is removed under reduced pressure to yield 3-

phenylpropanoyl chloride. In a separate flask, 1-adamantanamine (1.0 eq.) and triethylamine

(1.2 eq.) are dissolved in anhydrous dichloromethane. The flask is cooled in an ice bath, and

the freshly prepared 3-phenylpropanoyl chloride is added dropwise with stirring. The reaction

mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The

reaction is then quenched with water, and the organic layer is separated, washed with brine,

dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude

product is purified by column chromatography on silica gel.

Reactants

Synthesis

Workup & Purification

3-Phenylpropanoic Acid

Acid Chloride Formation
(Reflux, 2h)

1.0 eq.

Thionyl Chloride
2.0 eq.

1-Adamantanamine

Amide Coupling
(DCM, 0°C to RT, 12h)

1.0 eq.

Triethylamine 1.2 eq.

3-Phenylpropanoyl
chloride

Aqueous Workup Column Chromatography N-(1-adamantyl)-3-
phenylpropanamide

Click to download full resolution via product page

Caption: Synthetic workflow for N-(1-adamantyl)-3-phenylpropanamide.
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NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved

in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry
Mass spectral data were obtained using an electron ionization (EI) mass spectrometer. The

sample was introduced via a direct insertion probe, and the ionization energy was set to 70 eV.

Structural Elucidation and Fragmentation Pathway
The combined spectroscopic data unequivocally confirm the structure of N-(1-adamantyl)-3-
phenylpropanamide. The mass spectrum shows a clear molecular ion peak at m/z 297.21.

The fragmentation pattern is consistent with the proposed structure, featuring characteristic

fragments for the adamantyl and phenylpropyl moieties.
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[M]⁺
m/z = 297.21

[M - C₁₀H₁₅N]⁺
m/z = 163.12

 - Adamantyl Amine

[C₁₀H₁₅]⁺
m/z = 135.12

 - Phenylpropanoyl radical

[C₈H₈]⁺
m/z = 104.06

 - CO

[C₇H₇]⁺
m/z = 91.05

 - CH₃

Click to download full resolution via product page

Caption: Proposed mass spectral fragmentation pathway.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of N-(1-
adamantyl)-3-phenylpropanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b253263#spectroscopic-data-for-n-1-
adamantyl-3-phenylpropanamide-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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